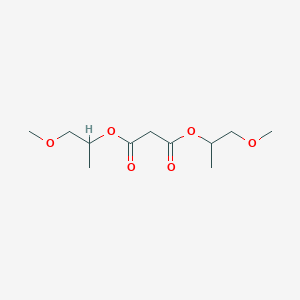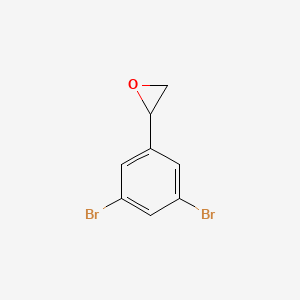
2-(3,5-Dibromophenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dibromophenyl)oxirane: is an organic compound that belongs to the class of epoxides, also known as oxiranes. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. The presence of bromine atoms on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dibromophenyl)oxirane typically involves the epoxidation of an alkene precursor. One common method is the reaction of 3,5-dibromostyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. This reaction results in the formation of the oxirane ring.
Industrial Production Methods: On an industrial scale, the production of epoxides like this compound can be achieved through the catalytic oxidation of alkenes using oxygen or air in the presence of a silver catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3,5-Dibromophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Oxidation: The compound can be further oxidized to form diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. These reactions typically occur under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Oxidation: Diols or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(3,5-Dibromophenyl)oxirane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it valuable for constructing various chemical structures.
Biology and Medicine: In biological research, epoxides like this compound are studied for their potential biological activities. They can act as inhibitors of certain enzymes or as building blocks for bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity with nucleophiles makes it useful in the modification of surfaces and materials .
Wirkmechanismus
The mechanism of action of 2-(3,5-Dibromophenyl)oxirane involves the opening of the oxirane ring by nucleophiles. This ring-opening reaction can proceed via either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile . The presence of bromine atoms on the phenyl ring can influence the reactivity and selectivity of these reactions.
Vergleich Mit ähnlichen Verbindungen
2-(3,5-Dichlorophenyl)oxirane: Similar structure but with chlorine atoms instead of bromine.
2-(3,5-Difluorophenyl)oxirane: Fluorine atoms replace the bromine atoms.
2-(3,5-Diiodophenyl)oxirane: Iodine atoms replace the bromine atoms.
Uniqueness: The presence of bromine atoms in 2-(3,5-Dibromophenyl)oxirane imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and the types of reactions it undergoes .
Eigenschaften
CAS-Nummer |
88697-15-8 |
|---|---|
Molekularformel |
C8H6Br2O |
Molekulargewicht |
277.94 g/mol |
IUPAC-Name |
2-(3,5-dibromophenyl)oxirane |
InChI |
InChI=1S/C8H6Br2O/c9-6-1-5(8-4-11-8)2-7(10)3-6/h1-3,8H,4H2 |
InChI-Schlüssel |
ZSQPYJKTOVWNPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C2=CC(=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


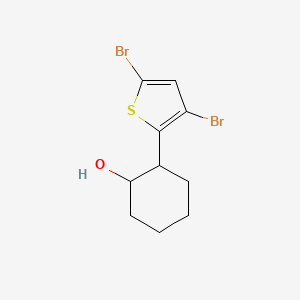
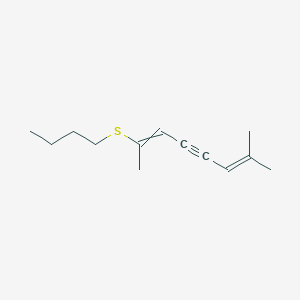

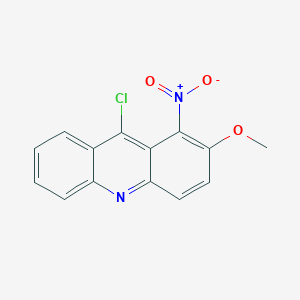
![Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane](/img/structure/B14395609.png)
![7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14395613.png)
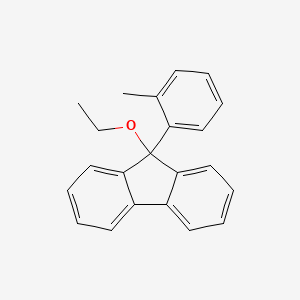
![2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14395630.png)
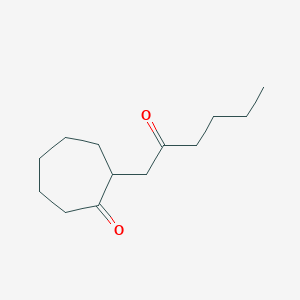
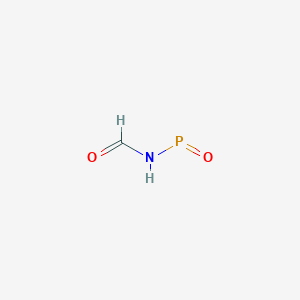
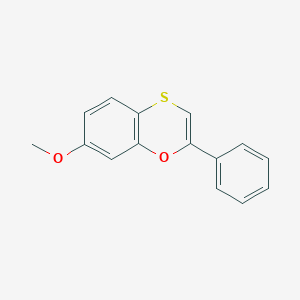
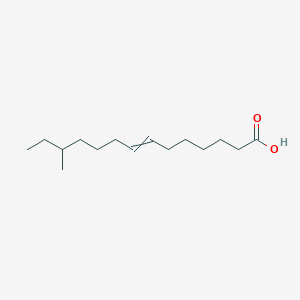
![(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane]](/img/structure/B14395660.png)
